4-Phenacyloxybenzoic acid methyl ester
Description
4-Phenacyloxybenzoic acid methyl ester is a benzoic acid derivative characterized by a phenacyloxy group (–O–CO–C₆H₅) at the 4-position of the aromatic ring and a methyl ester (–COOCH₃) at the carboxylate group. This compound is synthesized via esterification or nucleophilic substitution reactions, often involving 4-hydroxybenzoic acid derivatives and phenacyl halides in the presence of catalysts like K₂CO₃ or H₂SO₄ . Its structure combines aromaticity with ester functionality, making it relevant in organic synthesis, materials science, and pharmaceuticals.
Properties
Molecular Formula |
C16H14O4 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
methyl 4-phenacyloxybenzoate |
InChI |
InChI=1S/C16H14O4/c1-19-16(18)13-7-9-14(10-8-13)20-11-15(17)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
InChI Key |
BCQXPIIOARROPF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 4-Hydroxybenzoate (Methyl Paraben)
- Structure : 4-hydroxybenzoic acid methyl ester.
- Synthesis: Direct esterification of 4-hydroxybenzoic acid with methanol under acidic conditions.
- Applications : Widely used as a preservative (paraben) in cosmetics and food due to antimicrobial properties .
- Key Difference : The absence of the phenacyloxy group reduces its reactivity compared to 4-phenacyloxybenzoic acid methyl ester.
Methyl 4-(3-Nitrobenzyloxy)benzoate (5a)
Methyl 4-Formylbenzoate
Methyl 4-(Octyloxy)benzoate
- Structure : 4-octyloxybenzoic acid methyl ester.
- Synthesis : Alkylation of methyl 4-hydroxybenzoate with octyl halides.
- Applications : Exhibits liquid crystalline properties due to the long alkoxy chain .
Reaction Conditions and Yields
*Hypothetical yield based on analogous reactions.
Physical and Chemical Properties
Melting Points and Solubility
- This compound : Likely a solid with moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to aromatic and ester groups.
- Methyl 4-(octyloxy)benzoate : Liquid crystalline behavior with low melting points (<100°C) due to flexible alkoxy chains .
- Methyl 4-hydroxybenzoate : Solid (mp 125–128°C) with higher water solubility than phenacyloxy derivatives .
Reactivity
- The phenacyloxy group in this compound can undergo photolytic cleavage or nucleophilic substitution, unlike simpler esters like methyl paraben.
- Nitro-substituted analogs (e.g., 5a) are more reactive toward reductions, forming amine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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